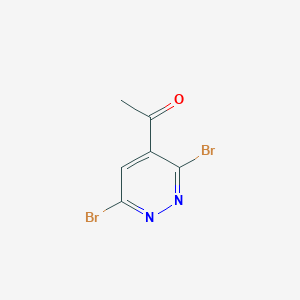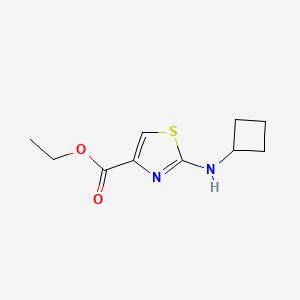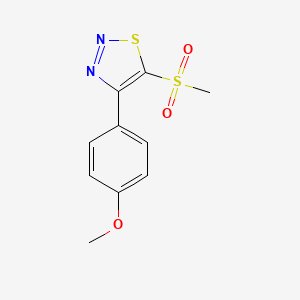
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(5-(4-Fluorophényl)-1H-pyrazol-3-yl)acétonitrile est un composé organique qui présente un cycle pyrazole substitué par un groupe 4-fluorophényle et un groupe acétonitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(5-(4-Fluorophényl)-1H-pyrazol-3-yl)acétonitrile implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec une 1,3-dicétone. Dans ce cas, la dicétone serait substituée par un groupe 4-fluorophényle.
Introduction du groupe acétonitrile : Le groupe acétonitrile peut être introduit par une réaction de substitution nucléophile. Cela implique la réaction du dérivé pyrazole avec un composé nitrile approprié en conditions basiques.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse mentionnées ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-(4-Fluorophényl)-1H-pyrazol-3-yl)acétonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier les groupes existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe nitrile en amine ou en d’autres groupes fonctionnels.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou l’hydrogène gazeux (H₂) en présence d’un catalyseur peuvent être utilisés.
Substitution : Les réactions de substitution aromatique électrophile peuvent être effectuées à l’aide de réactifs tels que le brome (Br₂) ou l’acide nitrique (HNO₃).
Principaux produits
Oxydation : Les produits peuvent inclure des acides carboxyliques ou des cétones.
Réduction : Les produits peuvent inclure des amines primaires ou d’autres dérivés réduits.
Substitution : Les produits peuvent inclure des dérivés halogénés ou nitrés du composé d’origine.
4. Applications de la recherche scientifique
Le 2-(5-(4-Fluorophényl)-1H-pyrazol-3-yl)acétonitrile a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Le composé peut être utilisé comme élément constitutif pour la synthèse de produits pharmaceutiques, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques.
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Le composé peut être utilisé pour étudier les effets des dérivés de pyrazole fluorés sur les systèmes biologiques.
Applications industrielles : Il peut être utilisé dans la synthèse de produits agrochimiques, de colorants et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of fluorinated pyrazole derivatives on biological systems.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-(5-(4-Fluorophényl)-1H-pyrazol-3-yl)acétonitrile dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. Le groupe fluorophényle peut améliorer l’affinité de liaison et la sélectivité du composé, tandis que le cycle pyrazole peut interagir avec diverses cibles biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Fluorophénylacétonitrile : Ce composé est similaire en structure mais ne possède pas de cycle pyrazole. Il est utilisé comme matière première dans diverses synthèses.
2-(4-Fluorophényl)acétonitrile : Similaire au précédent mais avec des motifs de substitution différents.
1-(4-Fluorophényl)-3-(2-nitrophényl)pyrazole : Ce composé possède un cycle pyrazole similaire mais avec des substituants différents.
Unicité
Le 2-(5-(4-Fluorophényl)-1H-pyrazol-3-yl)acétonitrile est unique en raison de la combinaison du groupe fluorophényle et du cycle pyrazole, qui peuvent conférer des propriétés électroniques et stériques spécifiques. Ces propriétés peuvent améliorer la réactivité et l’affinité de liaison du composé dans diverses applications.
Propriétés
Formule moléculaire |
C11H8FN3 |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C11H8FN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15) |
Clé InChI |
YUEINQRCAODONE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)

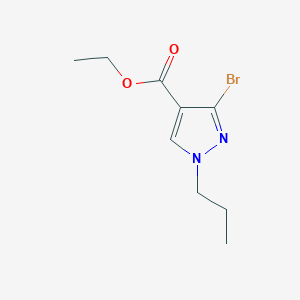
![2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11786532.png)
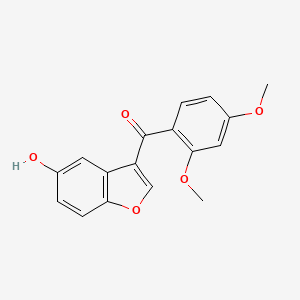
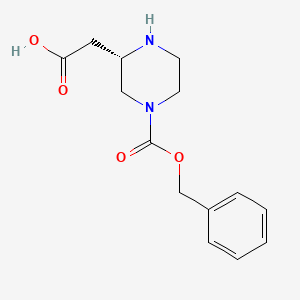

![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)


